4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS No.: 2549016-15-9
Cat. No.: VC11818470
Molecular Formula: C16H21N5OS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549016-15-9 |
|---|---|
| Molecular Formula | C16H21N5OS |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C16H21N5OS/c1-12-8-18-15(19-9-12)22-11-13-4-3-7-21(10-13)14-5-6-17-16(20-14)23-2/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3 |
| Standard InChI Key | BTFOVQQJADMTDK-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC=C3)SC |
| Canonical SMILES | CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC=C3)SC |
Introduction
The compound 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine represents a complex heterocyclic molecule with potential applications in medicinal chemistry. Its structure features a pyrimidine core substituted with a methylsulfanyl group and a piperidine ring, which is further functionalized with a 5-methylpyrimidin-2-yloxy moiety. Such structural characteristics suggest its potential as a bioactive agent, particularly in antimicrobial, anticancer, or neurological applications.
This article provides an in-depth analysis of the compound, focusing on its synthesis, structural properties, biological activity, and potential applications.
Structural Overview
The molecular structure of 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine can be broken down into the following key components:
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Pyrimidine Core:
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The central scaffold of the molecule.
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Substituted at the 2-position with a methylsulfanyl group and at the 4-position with a piperidine derivative.
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Piperidine Substituent:
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Functionalized with a [(5-methylpyrimidin-2-yl)oxy]methyl group at the 3-position.
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This substitution enhances its chemical complexity and potential bioactivity.
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Methylsulfanyl Group:
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Located at the 2-position of the pyrimidine ring.
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Known to influence lipophilicity and may enhance membrane permeability.
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Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including:
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Formation of the Pyrimidine Core:
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Pyrimidines are commonly synthesized through cyclization reactions involving urea or amidines with β-dicarbonyl compounds.
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Introduction of the Methylsulfanyl Group:
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Achieved through nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts or dimethyl disulfide.
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Functionalization of the Piperidine Ring:
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Piperidine derivatives are often synthesized via reductive amination or alkylation reactions.
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The [(5-methylpyrimidin-2-yl)oxy]methyl substituent can be introduced through etherification reactions using appropriate alkyl halides.
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These steps require careful optimization to ensure high yields and purity.
Potential Applications
Given its structural features, this compound could be explored for:
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Drug Development:
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As a lead compound for antimicrobial or anticancer agents.
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As a scaffold for designing kinase inhibitors targeting oncogenic pathways.
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Chemical Biology Tools:
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To study pyrimidine metabolism or enzyme inhibition mechanisms.
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Material Science:
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Due to its heterocyclic structure, it may have applications in organic electronics or catalysis.
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